
Parasiticol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parasiticol is a compound known for its unique properties and applications in various fields. It is a mycotoxin produced by certain species of Aspergillus fungi, including Aspergillus flavus and Aspergillus parasiticus . This compound has garnered significant attention due to its potential impact on health and its diverse applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of parasiticol involves complex chemical reactions. The primary method includes the cultivation of Aspergillus species under controlled conditions to induce the production of this compound. The fungi are grown on specific substrates, and the compound is extracted and purified using advanced chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is typically carried out in large-scale bioreactors. The process involves optimizing the growth conditions of Aspergillus species, including temperature, pH, and nutrient availability. The harvested fungi are then processed to extract and purify this compound, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Parasiticol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
Parasiticol has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals . In biology, this compound is employed to investigate the mechanisms of fungal pathogenicity and the effects of mycotoxins on cellular processes . In medicine, it is studied for its potential therapeutic applications, including its role in developing antifungal drugs . Additionally, this compound is used in the industry for the development of bio-based materials and as a reference standard in analytical chemistry .
Mecanismo De Acción
The mechanism of action of parasiticol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to cellular proteins and disrupting their normal functions . This interaction can lead to the inhibition of key enzymes and the alteration of cellular signaling pathways, ultimately affecting cell viability and function . The compound’s ability to interfere with protein synthesis and induce oxidative stress is central to its biological activity .
Comparación Con Compuestos Similares
Parasiticol is structurally related to other mycotoxins, such as aflatoxins and aspertoxins . it is unique in its specific molecular structure and the distinct pathways it targets. Unlike aflatoxins, which are known for their potent carcinogenic properties, this compound has a different spectrum of biological activities and is less toxic . Similar compounds include aflatoxin B1, aflatoxin G1, and aspertoxin, each with its own unique properties and applications .
Conclusion
This compound is a compound of significant interest due to its unique properties and diverse applications in scientific research. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into the behavior of mycotoxins and their potential uses in various fields. By comparing this compound with similar compounds, researchers can better understand its uniqueness and explore new avenues for its application.
Propiedades
Número CAS |
23315-33-5 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
6-(2-hydroxyethyl)-8-methoxy-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1,5,7,9,14-pentaen-4-one |
InChI |
InChI=1S/C16H14O6/c1-19-10-7-11-14(9-3-5-20-16(9)21-11)15-13(10)8(2-4-17)6-12(18)22-15/h3,5-7,9,16-17H,2,4H2,1H3 |
Clave InChI |
OECIBMLUZYCUSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=O)OC2=C3C4C=COC4OC3=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


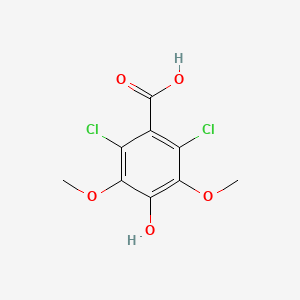
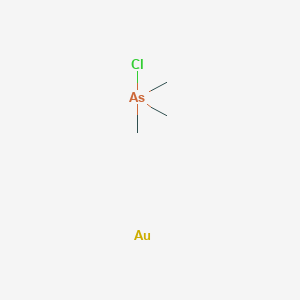
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


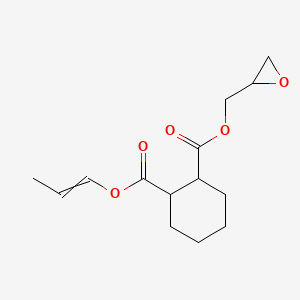

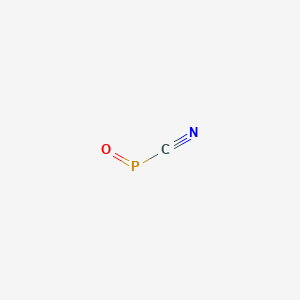
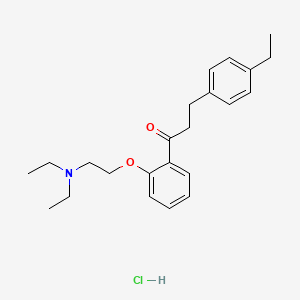
![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
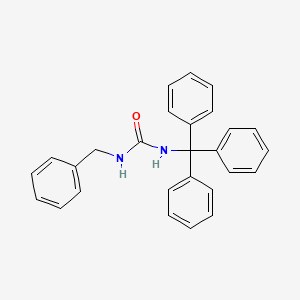
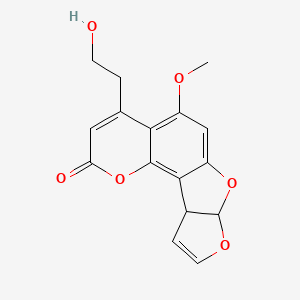

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
